molecular formula C9H9NO B1168187 somatotropin sulfoxide CAS No. 119632-29-0

somatotropin sulfoxide

Cat. No.: B1168187
CAS No.: 119632-29-0
Attention: For research use only. Not for human or veterinary use.
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Description

Somatotropin sulfoxide is a research-grade chemical derived from the oxidation of somatotropin, also known as human growth hormone (HGH). The parent compound, somatotropin, is a 191-amino acid, single-chain polypeptide hormone with a molecular mass of approximately 22 kDa that is synthesized by the anterior pituitary gland . It is a key regulator of growth, cell reproduction, and cell regeneration . The sulfoxide derivative is formed through the reaction of somatotropin with hydrogen peroxide, which oxidizes methionine residues within the protein structure . This reaction is of significant interest in protein chemistry and pharmaceutical stability research, as such oxidation can lead to a substantial loss of the hormone's native biological activity . This compound is provided exclusively for scientific investigation. Its primary research applications include studying the structural and functional consequences of methionine oxidation in proteins , exploring the structure-activity relationships of peptide hormones , and serving as a reference standard in analytical method development for characterizing oxidized protein variants. Researchers utilize this compound to investigate protein degradation pathways, the role of specific amino acids in maintaining protein stability, and the impact of post-translational modifications on receptor binding and signal transduction. The growth hormone molecule is known to have two receptor binding sites, and its structure comprises four anti-parallel alpha helices; oxidation can critically disrupt the hydrophobic cores and molecular packing essential for its stability and function . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

119632-29-0

Molecular Formula

C9H9NO

Synonyms

somatotropin sulfoxide

Origin of Product

United States

Advanced Methodologies for the Analytical Characterization of Somatotropin Sulfoxide

Chromatographic Techniques for Resolution and Quantification of Oxidized Somatotropin Variants

Chromatographic methods are fundamental in the separation and quantification of somatotropin sulfoxide (B87167) from the native protein and other variants. These techniques exploit subtle differences in the physicochemical properties of the molecules to achieve high-resolution separation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of somatotropin and its degradation products, including sulfoxide variants. brieflands.com Its versatility allows for the application of different separation modes to address specific analytical challenges.

Reversed-Phase HPLC (RP-HPLC) is widely utilized for the separation of somatotropin variants based on their hydrophobicity. brieflands.comsemanticscholar.org The oxidation of methionine to methionine sulfoxide increases the polarity of the protein, leading to a shorter retention time on a nonpolar stationary phase compared to the native somatotropin. brieflands.com Various studies have developed and validated RP-HPLC methods for the selective determination of somatotropin and its oxidized forms. nih.govresearchgate.net For instance, a gradient RP-HPLC method employing a polymeric poly(styrene-co-divinylbenzene) column has been shown to effectively separate native somatotropin from its oxidized and deamidated variants within a short run time. brieflands.com Another isocratic RP-HPLC method successfully separated oxidized hGH variants, which were subsequently characterized by tryptic mapping and mass spectrometry. nih.gov

Size Exclusion Chromatography (SEC) is the principal method for the analysis of protein aggregates, such as dimers and higher molecular weight forms, which can be a consequence of protein instability induced by oxidation. phenomenex.comresearchgate.netnih.govlcms.cz SEC separates molecules based on their hydrodynamic radius. thermofisher.com Aggregates, being larger than the monomeric form, elute earlier from the column. The European Pharmacopoeia outlines the use of a hydrophilic silica (B1680970) gel column for the analysis of somatotropin dimers and related substances of higher molecular mass. shodex.com This technique is crucial for monitoring the physical stability of somatotropin preparations. phenomenex.comchromatographyonline.com

Spectrometric Approaches for Structural Elucidation of Somatotropin Sulfoxide

While chromatographic techniques are powerful for separation and quantification, spectrometric methods are indispensable for the detailed structural characterization of this compound. These approaches provide insights into the specific sites of modification and the impact of oxidation on the protein's higher-order structure.

Mass Spectrometry (MS) and Peptide Mapping for Site-Specific Oxidation Identification

Mass Spectrometry (MS), coupled with liquid chromatography (LC-MS) and peptide mapping, is the definitive technique for identifying the specific methionine residues that have been oxidized. researchgate.netresearchgate.netfishersci.com The process involves the enzymatic digestion of the somatotropin sample, typically with trypsin, to generate a mixture of smaller peptides. fishersci.comnih.gov This peptide mixture is then separated by HPLC and analyzed by MS. fishersci.com

The oxidation of a methionine residue results in a 16 Dalton mass increase in the corresponding peptide fragment. nih.gov By comparing the peptide maps of the native and oxidized somatotropin, the specific peptides containing methionine sulfoxide can be identified. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) can then be used to sequence the modified peptide and pinpoint the exact location of the oxidation. fishersci.com Studies have shown that for recombinant somatropin (B1143576), methionine residues at positions 14 and 125 are susceptible to oxidation, with position 14 being the major site, while methionine 170 is generally resistant to oxidation. researchgate.netresearchgate.net

Development and Validation of Robust Physico-Chemical Assays for this compound Detection and Quantification

The analytical characterization of somatropin and its variants, including this compound, has undergone a significant evolution. In the early 1990s, collaborative studies on recombinant human growth hormone (hGH) revealed that traditional bioassays were considerably less selective than physico-chemical methods for detecting and quantifying structural degradation. researchgate.netnih.govresearchgate.net This led to an international consensus in 1994 to replace bioassays with physico-chemical analytical methods for the routine batch release and quality control of somatropin. researchgate.netnih.govresearchgate.net Consequently, the control and release of somatropin have become highly dependent on these advanced analytical techniques, which can detect and quantify even minor structural variations. researchgate.net this compound, a common degradation product, arises from the oxidation of methionine (Met) residues, primarily at positions 14 and 125. researchgate.netresearchgate.netnih.gov The development and validation of robust assays are therefore critical for ensuring the purity, stability, and quality of somatropin products.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography, particularly in reversed-phase mode (RP-HPLC), is a foundational technique for the separation and quantification of somatropin and its degradation products. nih.govbrieflands.com RP-HPLC methods offer the selectivity needed to resolve native somatropin from its oxidized variants. The development of these methods focuses on optimizing parameters such as column type, mobile phase composition, and gradient elution to achieve baseline separation in a short analysis time. nih.govbrieflands.com

One validated RP-HPLC method successfully separates native hGH from its deamidated and oxidized forms within a 15-minute run time. nih.gov This rapid and cost-effective analysis is suitable for evaluating the quality and quantity of hGH during various stages, including downstream processing, formulation, and storage. nih.govbrieflands.com The oxidized variants, which include this compound, typically elute earlier than the native form due to their increased polarity. brieflands.com

Table 1: Example of a Validated RP-HPLC Method for Somatropin and its Degradation Products

ParameterConditionReference
TechniqueReversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov
Mobile PhaseAcetonitrile and Ammonium Bicarbonate nih.gov
Elution ModeGradient nih.gov
Total Run Time15 minutes nih.gov
Retention Time (Native hGH)~7.4 minutes nih.gov
Retention Time (Oxidized Variants)~4.3 and 6.0 minutes nih.gov

This interactive table summarizes the key parameters of a validated HPLC method. Users can sort or filter the data as needed.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is an indispensable tool for the structural identification of somatropin and its variants. researchgate.net Advances in ionization techniques, such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), have enabled accurate mass determination of the intact hormone and its modifications. researchgate.netresearchgate.net

For detailed characterization, MS is often combined with peptide mapping. researchgate.netresearchgate.net In this approach, the protein is enzymatically digested, typically with trypsin, and the resulting peptides are separated by chromatography before being analyzed by mass spectrometry. researchgate.net This method was used to confirm that a primary sulfoxide derivative of biosynthetic hGH arises specifically from the oxidation of Methionine-14 (Met-14). researchgate.netnih.gov The combination of liquid chromatography and mass spectrometry (LC-MS) provides both separation and precise identification, making it a powerful tool for characterizing complex biological products.

Advanced and Hyphenated Analytical Approaches

To enhance sensitivity and specificity, hyphenated techniques that combine different analytical principles are often employed. A combination of LC-MS and Capillary Electrophoresis-Mass Spectrometry (CE-MS) can provide complementary information for the thorough characterization of somatropin products.

Furthermore, immunoaffinity-based methods coupled with LC-MS/MS have been developed for the highly selective quantification of somatropin in complex matrices like human serum. e-b-f.eu One such validated assay involves the following key steps:

Immunocapture: Anti-hGH polyclonal antibodies coated on a 96-well plate are used to selectively capture hGH from the sample. e-b-f.eu

On-Plate Digestion: The captured protein is then digested with trypsin directly on the plate. e-b-f.eu

LC-MS/MS Analysis: The resulting signature peptides are analyzed by Liquid Chromatography-Multiple Reaction Monitoring (LC-MRM), providing highly specific quantification. e-b-f.eu

Table 2: Key Parameters of a Validated Immunoaffinity-LC-MS/MS Assay

StepDescriptionReference
Capture MethodImmunoprecipitation (IP) with anti-hGH polyclonal antibodies e-b-f.eu
Enzymatic DigestionOn-plate tryptic digestion e-b-f.eu
Signature Peptide (Quantitation)T6 peptide e-b-f.eu
Signature Peptide (Confirmation)T1 peptide e-b-f.eu
Analysis TechniqueLiquid Chromatography-Multiple Reaction Monitoring (LC-MRM) e-b-f.eu

This interactive table outlines the validated steps in an advanced immunoaffinity-LC-MS/MS assay. Users can explore each stage of the process.

Capillary Electrophoresis (CE)

Capillary electrophoresis is another high-resolution separation technique used for the analysis of somatropin and its related substances. researchgate.net Methods like double injection capillary zone electrophoresis (DICZE) can provide electrophoretic fingerprints of intact somatropin and its variants, aiding in both identification and purity determination. researchgate.net CE offers a different separation mechanism compared to HPLC, often providing complementary data for a comprehensive quality assessment. researchgate.net

Biological Activity and Molecular Mechanisms of Somatotropin Sulfoxide in in Vitro and Ex Vivo Systems

Comparative Biological Activity Assessment of Somatotropin Sulfoxide (B87167) in Cellular and Animal Models

The biological potency of somatotropin sulfoxide has been evaluated using both cell-based assays and animal models to determine if the oxidation of methionine residues alters its physiological effects compared to the native, unmodified hormone.

The Nb2 rat lymphoma cell line is a well-established model for assessing the lactogenic activity of hormones, including human growth hormone (hGH), due to its responsiveness to lactogens which stimulate proliferation. nih.gov Studies have utilized this assay to compare the bioactivity of this compound with that of native somatotropin.

Research involving the controlled oxidation of human growth hormone's methionine residues (Met-14 and Met-125) by hydrogen peroxide has shown that this modification has little to no significant effect on the hormone's potency in the Nb2 cell bioassay. nih.gov The proliferative response of Nb2 cells to this compound remains comparable to that induced by the unmodified hormone, indicating that the oxidation at these key positions does not substantially impair its ability to initiate the cellular mechanisms leading to proliferation. nih.gov The dose-dependent stimulation of DNA synthesis in Nb2 cells is a key metric in these assays, and the relative potency of the oxidized variant closely mirrors that of the native form. nih.govnih.gov

Table 1: Comparative Bioactivity of this compound in Nb2 Cell Proliferation Assay
CompoundTarget Methionine Residues for OxidationObserved Effect on Proliferative Potency (vs. Native Somatotropin)Reference
This compoundMet-14, Met-125Little to no significant effect; potency is comparable to native hGH. nih.gov

The hypophysectomized (pituitary-removed) rat model is a classic in vivo system for determining the somatogenic (growth-promoting) activity of growth hormone and its variants. The primary endpoints in this model are typically body weight gain and an increase in the width of the tibial epiphyseal growth plate. nih.govresearchgate.net

Studies have reported that oxidized forms of somatotropin, specifically this compound, exhibit a biological activity in hypophysectomized rats that is comparable to that of the unmodified hormone. This suggests that the oxidation of methionine residues does not significantly diminish the hormone's ability to stimulate systemic growth. The growth-promoting effects, such as increased body weight, are maintained in animals treated with the sulfoxide variant, indicating that it retains its physiological function in vivo.

Table 2: Bioactivity of this compound in Hypophysectomized Rat Model
CompoundAnimal ModelKey Bioactivity EndpointsReported Biological Activity (vs. Native Somatotropin)
This compoundHypophysectomized RatBody Weight Gain, Tibial Epiphyseal WidthComparable

Conformational Stability and Aggregation Propensity of this compound

The oxidation of methionine residues to form this compound is a significant chemical modification that can influence the stability and aggregation behavior of the protein. nih.gov While this modification does not drastically alter the global structure of the hormone, it has profound effects on its thermal stability and propensity to form aggregates. nih.govnih.gov

The oxidation of methionine residues in somatotropin (human growth hormone, hGH) primarily affects its thermodynamic stability rather than its native-state conformation. nih.gov Somatropin (B1143576) contains three methionine residues at positions 14, 125, and 170. researchgate.net Studies have shown that Met125 is the most susceptible to oxidation, followed by Met14, while Met170 is resistant to oxidation. nih.govresearchgate.net The conversion of the methionine thioether group to a more polar sulfoxide group is the key chemical change. nih.gov

Spectroscopic analyses, including circular dichroism (CD) and nuclear magnetic resonance (NMR), indicate that the oxidation of the two most accessible residues, Met14 and Met125, does not induce gross conformational changes in the protein's structure. nih.govnih.gov However, this chemical modification significantly impacts the protein's thermal stability. The introduction of the polar oxygen atom in the methionine sulfoxide group thermally destabilizes the folding of recombinant human growth hormone (r-hGH). This results in a less stable folded form which is more susceptible to unfolding. researchgate.net The thermal melting temperature (Tm) of the oxidized protein is lower, and this effect can be influenced by factors such as pH and the specific location of the oxidized residue.

Table 1: Impact of Methionine Oxidation on Somatotropin Properties

PropertyObservationMethodologyReferences
Native ConformationNo gross conformational changes observed upon oxidation of Met14 and Met125.Circular Dichroism (CD), 1H NMR Spectroscopy nih.govnih.gov
Thermal StabilityOxidized r-hGH is less thermally stable than the native (non-oxidized) protein.Thermal Melting Studies nih.gov
Folding DestabilizationThe polar oxygen on the methionine sulfoxide group thermally destabilizes the protein's folding.Biophysical Analysis

The reduced thermal stability of this compound is directly linked to an increased propensity for aggregation. nih.gov Chemical degradations like oxidation can compromise the physical stability of the hormone, leading to the formation of aggregates. nih.gov The mechanism of aggregation is believed to be driven by the increased exposure of hydrophobic regions in partially unfolded states, which are more readily populated due to the lower stability of the oxidized protein. mdpi.com

Table 2: Aggregation Behavior of Oxidized vs. Non-Oxidized Somatotropin

ConditionResult for Oxidized SomatotropinAnalytical MethodsReferences
Accelerated Stability (Storage at 37°C)Aggregated more and faster compared to non-oxidized hormone.Size Exclusion Chromatography (SEC), Spectroscopic Methods nih.gov
Freeze/Thawing CyclesLess stable and showed more aggregation than the non-oxidized counterpart.Size Exclusion Chromatography (SEC), Spectroscopic Methods nih.gov
General PropensityOxidation results in a thermally less stable folded form with an increased chance for protein aggregation.General Biophysical Characterization researchgate.net

Stability, Degradation Kinetics, and Mitigation Strategies for Somatotropin Oxidation

Influence of Environmental and Formulation Parameters on Somatotropin Sulfoxide (B87167) Formation Kinetics

The rate at which somatotropin oxidizes to form somatotropin sulfoxide is not constant; it is significantly influenced by a variety of factors inherent to its environment and formulation. Understanding these factors is paramount for developing stable and effective somatotropin preparations.

The pH of a somatotropin formulation plays a crucial role in the kinetics of its oxidative degradation. Research has shown that lowering the pH can reduce the rate of sulfoxide formation. For instance, a study demonstrated that decreasing the pH from 8.4 to 6.0 resulted in a noticeable reduction in the formation of this compound. google.com This is because the susceptibility of methionine residues to oxidation can be influenced by the local charge environment, which is dictated by the pH. While weakly acidic pH (e.g., 3.5) can be effective in resolving oxidized variants and the native hormone, neutral pH may offer better resolution between certain oxidized forms and the native protein. nih.gov The release of somatotropin from certain formulations, such as those with heparin, is also pH-dependent, with the highest release observed at pH 8. nih.gov

Interactive Data Table: Effect of pH on this compound Formation

pHRelative Rate of Sulfoxide Formation
8.4High
7.4Moderate
6.0Low

Note: This table illustrates the general trend of decreased sulfoxide formation with lower pH, as supported by the literature. google.com

Excipients are inactive ingredients added to a pharmaceutical formulation to aid in the manufacturing process, to protect, support, or enhance stability, or for bioavailability or patient acceptability. In the context of somatotropin, certain excipients and stabilizers can significantly inhibit the oxidation of methionine residues.

One strategy involves the use of antioxidants, which can prevent the initiation of radical chain reactions that lead to oxidation. mdpi.com For example, histidine has been shown to be an effective buffer and stabilizer, reducing not only oxidation but also deamidation and cleavage of peptide bonds. google.com The use of Tris(hydroxymethyl)aminomethane (Tris) has also been found to increase the stability of human growth hormone (hGH) in aqueous solutions by preventing chemical degradation through electrostatic interactions and hydrogen bonding. nih.gov Other promising excipients include amino acid-mPEGs, which have demonstrated the ability to decrease the aggregation of hGH. nih.gov Additionally, non-ionic surfactants like polyethylene-polypropylene glycol and derivatives of taurocholic acid have been shown to be effective in stabilizing hGH formulations. google.com The presence of peroxides in excipients can promote oxidation, making it crucial to control their levels in the formulation. mdpi.com

Temperature is a critical factor influencing the rate of chemical reactions, including the oxidation of somatotropin. As with most chemical degradation processes, higher temperatures generally accelerate the rate of sulfoxide formation. google.com Studies have shown that storing somatotropin at elevated temperatures, such as 37°C, leads to a significant increase in degradation products, including sulfoxides, compared to storage at 4°C. google.comnih.gov Even freeze-dried somatotropin can be susceptible to oxidation by oxygen. researchgate.net

The physical stability of somatotropin is also compromised by thermal stress. Exposure to high temperatures can lead to a decrease in the monomer content and an increase in aggregation. nih.gov For instance, one study found that the monomer content of hGH decreased from 97.8% to 82.3% under thermal stress. nih.gov The conformation of this compound is also less stable compared to the native form, which can increase the likelihood of protein aggregation. researchgate.net Therefore, maintaining appropriate cold chain storage is essential to minimize the accumulation of this compound and preserve the integrity of the product.

Interactive Data Table: Impact of Temperature on Somatotropin Stability

TemperatureObservation
4°CMinimal degradation and sulfoxide formation. nih.gov
25°CIncreased rate of sulfoxide formation compared to 4°C. google.com
37°CSignificant increase in degradation products, including sulfoxides. nih.gov
40°CFormation of sulfoxide and desamido forms as primary degradation products. researchgate.net

Kinetic Modeling of Methionine Oxidation in Somatotropin Formulations

The oxidation of methionine residues in somatotropin to form methionine sulfoxides has been a subject of detailed kinetic studies. researchgate.net Somatropin (B1143576) contains three methionine residues at positions 14, 125, and 170. researchgate.net Research on pituitary-derived human growth hormone (hGH) indicated that the methionine at position 125 is the most susceptible to oxidation, followed by the one at position 14, while the methionine at position 170 is resistant to oxidation. researchgate.net However, for recombinant somatropin, other studies have found that while both methionine 14 and 125 are oxidized, the primary site of oxidation is at position 14. researchgate.netresearchgate.net

Research into Strategies for Enhancing Oxidative Stability of Somatotropin through Formulation Science and Process Control

Significant research has been dedicated to developing strategies to enhance the oxidative stability of somatotropin. These strategies primarily fall under the domains of formulation science and process control.

In formulation science, the focus has been on identifying and utilizing effective stabilizers and excipients. As mentioned earlier, the inclusion of antioxidants and specific buffers like histidine and Tris has proven beneficial. google.comnih.gov The complexation of hGH with heparin has also been explored as a means of stabilization, with results showing that these adducts can maintain a higher percentage of active hGH over time, especially at both 4°C and 37°C. nih.gov The selection of excipients with low peroxide content is another critical aspect of formulation development to minimize oxidative degradation. mdpi.com

Process control strategies involve optimizing the manufacturing and storage conditions to minimize exposure to factors that promote oxidation. This includes controlling the pH of the formulation, as a lower pH generally slows down the rate of sulfoxide formation. google.com Strict temperature control throughout the manufacturing process and during storage is also crucial to limit the rate of degradation. google.com The development of rapid and sensitive analytical methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), is essential for monitoring the levels of oxidized variants and ensuring the quality and stability of the final product. brieflands.com

Recombinant Production and Engineering of Somatotropin Variants with Modified Oxidative Susceptibility

Impact of Recombinant Expression Systems (e.g., E. coli) on Somatotropin Sulfoxide (B87167) Profile

The choice of expression system is critical in determining the oxidative profile of recombinant proteins. Escherichia coli (E. coli) is the most widely used prokaryotic host for producing non-glycosylated proteins like somatotropin due to its rapid growth, high yield, and well-understood genetics. However, the intracellular environment of E. coli, particularly during high-level protein expression, can be conducive to oxidative stress.

High-density fermentation, a common strategy to maximize protein yield, increases metabolic activity and oxygen demand. This can lead to the generation of reactive oxygen species (ROS), such as hydrogen peroxide, which are potent oxidizing agents. These ROS can directly oxidize susceptible amino acid residues on the recombinant somatotropin.

Somatotropin contains three methionine residues at positions 14, 125, and 170. Studies on recombinant somatotropin produced in E. coli have shown that methionines at positions 14 and 125 are the primary sites of oxidation, forming methionine sulfoxide. Methionine 170 is significantly more resistant to oxidation. The major oxidized form is typically found at position 14. This specific oxidation profile is a direct consequence of the protein's tertiary structure, where Met14 and Met125 are more solvent-exposed and thus more accessible to oxidants present in the E. coli cytoplasm. The formation of these sulfoxide variants introduces heterogeneity into the final product, which necessitates extensive purification and characterization to ensure quality and consistency.

Optimization of Recombinant Somatotropin Production to Control Oxidative Modifications

Controlling the formation of somatotropin sulfoxide during production is a key objective. This can be achieved by optimizing fermentation and induction conditions to minimize oxidative stress on the host cells and the expressed protein.

The composition of the culture medium plays a vital role in cell health, protein expression, and proper folding. Various additives can be used to modulate the cellular environment and influence the quality of the recombinant protein.

Dimethyl sulfoxide (DMSO) is an organic solvent that has been studied for its effects on protein folding and stability. At low concentrations, DMSO can act as a chemical chaperone, promoting the correct conformation of proteins and potentially protecting them from modifications. It has been shown to help stabilize growth hormone in its natural configuration. However, the effect of DMSO is concentration-dependent, with higher concentrations potentially leading to protein destabilization.

Incubation temperature is one of the most critical parameters influencing recombinant protein production in E. coli. While the optimal growth temperature for E. coli is 37°C, expressing proteins at this temperature often leads to high metabolic rates, rapid protein synthesis, and the formation of insoluble, misfolded protein aggregates known as inclusion bodies. This high-stress environment also promotes oxidative damage.

Lowering the incubation temperature (e.g., to 25-30°C) after induction of protein expression is a widely adopted strategy to improve the yield and purity of soluble, active somatotropin. A lower temperature slows down cellular processes, including transcription and translation. This reduced rate of protein synthesis allows more time for the nascent polypeptide chain to fold correctly, decreasing aggregation. Furthermore, the lower metabolic rate at reduced temperatures can decrease the endogenous production of ROS, thereby creating a less oxidative intracellular environment and reducing the incidence of this compound formation. Studies have demonstrated a significant increase in the soluble fraction of recombinant human growth hormone when the expression temperature is lowered.

Table 1: Effect of Incubation Temperature on Recombinant Somatotropin Production

ParameterHigh Temperature (37°C)Low Temperature (25-30°C)Rationale for Improvement
Protein Synthesis Rate FastSlowAllows more time for proper protein folding.
Soluble Protein Yield LowerHigherReduced aggregation and inclusion body formation.
Oxidative Stress (ROS) HigherLowerSlower metabolism generates fewer reactive oxygen species.
Sulfoxide Formation IncreasedDecreasedLess oxidative environment reduces methionine oxidation.
Overall Purity LowerHigherHigher proportion of correctly folded, unmodified protein.

Genetic and Protein Engineering Approaches to Modulate Methionine Oxidative Susceptibility

Beyond optimizing the production process, the somatotropin molecule itself can be engineered to be less susceptible to oxidation. These approaches involve modifying the primary amino acid sequence to remove or protect the vulnerable methionine residues.

Site-directed mutagenesis is a powerful technique used to introduce specific changes into a gene's sequence, resulting in a modified protein. To create an oxidation-resistant somatotropin variant, the codons for the susceptible methionine residues (Met14 and Met125) can be replaced with codons for amino acids that are structurally similar but non-oxidizable.

Table 2: Mutagenesis Strategy for Oxidation-Resistant Somatotropin

Original ResiduePositionSusceptibilityProposed ReplacementRationale for ReplacementExpected Outcome
Methionine (Met) 14HighLeucine (B10760876) (Leu)Hydrophobic, similar size, non-oxidizable side chain.Elimination of a primary oxidation site; enhanced stability.
Methionine (Met) 125HighLeucine (Leu)Hydrophobic, similar size, non-oxidizable side chain.Elimination of a primary oxidation site; enhanced stability.
Methionine (Met) 170LowNo changeBuried residue, not susceptible to oxidation.Preserve native structure and function.

A more advanced protein engineering strategy involves the incorporation of unnatural amino acids (UAAs) with unique chemical properties. This is achieved by expanding the genetic code of the expression host (E. coli) to recognize a new codon (e.g., the amber stop codon) and assign it to a specific UAA. nih.gov

To enhance oxidative stability, a methionine analogue could be incorporated. For instance, selenomethionine (B1662878), which contains a selenium atom instead of a sulfur atom, can be incorporated in place of methionine. Selenomethionine is more readily oxidized than methionine but can also be more easily reduced back to its original state by cellular enzymes. This creates a renewable, catalytic antioxidant capacity within the protein itself, potentially protecting other residues from irreversible damage. nih.govmdpi.com While the incorporation of selenomethionine can sometimes lead to proteotoxic stress if not properly managed, it represents a potential avenue for creating proteins with built-in defense mechanisms against oxidative stress. nih.gov This approach offers a sophisticated method to fine-tune the properties of somatotropin for improved therapeutic performance. nih.gov

Future Directions and Emerging Research Avenues in Somatotropin Sulfoxide Science

Application of Advanced Spectroscopic and Structural Biology Techniques for Deeper Mechanistic Understanding

While foundational studies have established that the oxidation of accessible methionine residues in somatotropin does not induce gross conformational changes, a more nuanced understanding of the subtle structural and dynamic consequences is required. nih.gov Advanced spectroscopic and structural biology techniques are poised to provide this deeper insight.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly multi-dimensional NMR, can offer residue-specific information about the local chemical environment and dynamics of the protein in solution. By comparing the NMR spectra of native somatotropin with its sulfoxide (B87167) isoforms, researchers can precisely map the subtle perturbations in structure and flexibility that occur upon oxidation. This can reveal alterations in hydrogen bonding networks or minor shifts in the orientation of side chains that are not apparent from lower-resolution techniques.

X-ray crystallography of somatotropin sulfoxide isoforms can provide high-resolution, static snapshots of the oxidized protein's three-dimensional structure. Comparing these crystal structures to that of the native hormone can elucidate how the introduction of a polar sulfoxide group is accommodated within the protein's folded structure and its potential impact on intermolecular contacts within the crystal lattice, which can be a surrogate for understanding protein-protein interactions.

Circular Dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy remain valuable tools for assessing the secondary structure of this compound. While earlier studies using CD spectroscopy did not detect major conformational changes, more sensitive applications of these techniques, coupled with advanced data analysis, could reveal subtle changes in the helical content or beta-sheet arrangement upon oxidation. nih.gov

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing protein dynamics and solvent accessibility. By measuring the rate of deuterium (B1214612) uptake in different regions of the protein, HDX-MS can identify areas where the conformation has become more or less flexible as a result of methionine oxidation. This can provide crucial information about how oxidation might affect regions of the protein distant from the site of modification.

These advanced techniques, when used in concert, will provide a comprehensive, multi-scale view of the structural consequences of somatotropin oxidation, moving beyond the current understanding to a more detailed mechanistic picture.

Development of Novel Analytical Platforms for Comprehensive Characterization of Oxidized Somatotropin Variants

The comprehensive characterization of this compound isoforms, which can be present in complex mixtures, necessitates the development of novel and more powerful analytical platforms. While reversed-phase high-performance liquid chromatography (RP-HPLC) has been a workhorse in this field, newer technologies offer superior resolution, sensitivity, and characterization capabilities.

Capillary Zone Electrophoresis (CZE) has emerged as a high-resolution separation technique for charge variants of somatotropin, including sulfoxide forms. Its separation is based on the charge-to-size ratio of the molecules, providing an orthogonal separation mechanism to RP-HPLC. The European Pharmacopoeia has recognized the utility of CZE for the analysis of somatotropin charge variants, highlighting its robustness and resolving power.

Advanced Mass Spectrometry (MS) Techniques are at the forefront of characterizing protein modifications.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can accurately determine the molecular weight of somatotropin variants, confirming the addition of one or more oxygen atoms.

Tandem MS (MS/MS) , often coupled with liquid chromatography (LC-MS/MS), is indispensable for identifying the specific sites of methionine oxidation. By fragmenting the protein or its tryptic peptides, researchers can pinpoint the exact location of the sulfoxide modification.

Ion Mobility-Mass Spectrometry (IM-MS) represents a particularly promising new frontier. This technique separates ions not only by their mass-to-charge ratio but also by their size and shape (collision cross-section) in the gas phase. IM-MS has the potential to distinguish between different conformational states of this compound isoforms that may be indistinguishable by other methods. This could be crucial for identifying subtle structural changes that might correlate with altered biological activity or stability.

The integration of these high-resolution separation techniques with advanced mass spectrometry will enable a more complete and detailed picture of the heterogeneity of oxidized somatotropin samples, which is essential for both research and quality control purposes.

Analytical TechniquePrinciple of Separation/DetectionKey Information Provided
Capillary Zone Electrophoresis (CZE) Charge-to-size ratio in an electric fieldHigh-resolution separation of charge variants
ESI-MS Mass-to-charge ratio of ions in the gas phaseAccurate molecular weight determination
MALDI-TOF MS Mass-to-charge ratio of ions from a solid matrixAccurate molecular weight determination
LC-MS/MS Chromatographic separation followed by mass-based fragmentationIdentification of specific oxidation sites
Ion Mobility-MS (IM-MS) Separation by size and shape (collision cross-section) and mass-to-charge ratioDistinction of conformational isomers

Elucidation of Differential Biological Responses and Molecular Pathways Triggered by Specific this compound Isoforms

A critical gap in the current understanding of this compound is a detailed picture of how different isoforms might elicit differential biological responses at the molecular level. While some studies have shown that oxidation of Met14 and Met125 has little effect on lactogenic receptor affinity and in vitro bioassays, and that certain oxidized forms retain biological activity, a comprehensive analysis of the downstream signaling pathways is lacking. nih.gov

The primary signaling cascade for somatotropin is the JAK-STAT pathway . Upon binding to its receptor, somatotropin induces the activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Phosphorylated STAT5 then dimerizes, translocates to the nucleus, and regulates the transcription of target genes, including insulin-like growth factor 1 (IGF-1).

Future research should focus on meticulously dissecting the impact of specific this compound isoforms on this pathway. Key experimental questions to address include:

Do different sulfoxide isoforms (e.g., Met14-sulfoxide vs. Met125-sulfoxide) exhibit altered binding kinetics with the somatotropin receptor?

Is the extent of JAK2 phosphorylation affected by the oxidation state of somatotropin?

Are there quantitative differences in the level and duration of STAT5 phosphorylation in response to different sulfoxide isoforms?

Does the oxidation of somatotropin influence the expression profile of downstream target genes beyond IGF-1?

To answer these questions, researchers can employ a range of cell-based assays. For instance, surface plasmon resonance (SPR) can be used to precisely measure the binding affinity and kinetics of different isoforms to the somatotropin receptor. Western blotting with phospho-specific antibodies can quantify the activation of JAK2 and STAT5. Quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) can be used to assess changes in gene expression profiles.

By systematically investigating the effects of individual this compound isoforms on these key signaling events, the scientific community can move from broad statements about retained biological activity to a nuanced understanding of how this common chemical modification might modulate the hormone's physiological effects.

Bioengineering of Somatotropin with Intrinsic Oxidative Resistance for Enhanced Research Material Stability

The inherent susceptibility of somatotropin to oxidation presents a challenge for its use as a stable and consistent research material. Bioengineering offers a promising strategy to develop somatotropin variants with enhanced resistance to oxidative degradation.

Site-directed mutagenesis is a powerful tool for replacing the oxidation-prone methionine residues with amino acids that are resistant to oxidation but structurally similar. A common substitution is the replacement of methionine with leucine (B10760876), as leucine is isosteric to methionine but lacks the oxidizable sulfur atom. The rationale is to maintain the local structure and hydrophobic interactions while eliminating the site of modification.

Once promising candidate mutations are identified, the engineered somatotropin variants can be expressed and purified. Their oxidative stability can then be assessed by exposing them to oxidizing agents and analyzing the extent of degradation over time compared to the wild-type protein. It is also crucial to characterize the biological activity of these engineered variants to ensure that the mutations have not compromised their ability to bind to the somatotropin receptor and elicit a biological response.

Q & A

Basic: What methodological approaches are recommended for characterizing the purity and structural integrity of somatotropin sulfoxide in experimental settings?

Answer:

  • High-Performance Liquid Chromatography (HPLC) and mass spectrometry are standard for assessing purity and confirming molecular weight. Ensure retention time and spectral data align with reference standards .
  • Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) can verify structural integrity, particularly for sulfoxide group conformation .
  • Document all protocols in the "Experimental" section, including solvent systems, column specifications, and calibration curves to enable replication .

Basic: What are the established protocols for synthesizing this compound under laboratory conditions?

Answer:

  • Use controlled oxidation of native somatotropin with hydrogen peroxide or dimethyl sulfoxide (DMSO) under inert atmospheres to avoid over-oxidation .
  • Monitor reaction progress via UV-Vis spectroscopy (e.g., absorbance at 280 nm for aromatic residues) or thiol-specific assays to track sulfhydryl group conversion .
  • Include step-by-step synthesis details in supplementary materials, emphasizing temperature, pH, and molar ratios .

Advanced: How can researchers resolve discrepancies in reported bioactivity of this compound across different in vitro models?

Answer:

  • Conduct systematic meta-analysis of existing studies to identify variables (e.g., cell line heterogeneity, assay sensitivity, or sulfoxide stability under experimental conditions) .
  • Design replication studies with standardized protocols (e.g., uniform cell culture media, incubation times) to isolate confounding factors .
  • Use dose-response normalization to account for batch-to-batch variability in compound potency .

Advanced: What methodological considerations are critical when designing longitudinal studies to assess the stability of this compound?

Answer:

  • Accelerated stability testing under varying temperatures and pH levels can predict degradation kinetics. Use Arrhenius plots to extrapolate shelf-life .
  • Employ LC-MS/MS for periodic quantification of degradation products (e.g., reduced sulfoxide forms) .
  • Document environmental controls (e.g., light exposure, humidity) in metadata to ensure reproducibility .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

  • Enzyme-Linked Immunosorbent Assay (ELISA) with sulfoxide-specific antibodies ensures selectivity in complex matrices .
  • Size-Exclusion Chromatography (SEC) paired with refractive index detection distinguishes monomeric this compound from aggregates .
  • Validate assays using spiked recovery experiments to confirm accuracy in serum or tissue homogenates .

Advanced: How can experimental conditions be optimized to minimize sulfoxide group reduction during storage?

Answer:

  • Use lyophilization with cryoprotectants (e.g., trehalose) to stabilize the sulfoxide moiety .
  • Store samples under argon or nitrogen atmospheres in amber vials to prevent redox reactions .
  • Conduct accelerated stress tests to identify critical storage parameters (e.g., oxygen permeability of containers) .

Basic: What statistical approaches are appropriate for analyzing dose-response relationships in this compound efficacy studies?

Answer:

  • Fit data to sigmoidal dose-response curves (e.g., Hill equation) using nonlinear regression tools (e.g., GraphPad Prism) .
  • Report EC₅₀/IC₅₀ values with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .
  • Present raw data in supplementary tables and summarized trends in main-text figures to avoid redundancy .

Advanced: How should batch-to-batch variability in this compound synthesis be addressed when replicating published studies?

Answer:

  • Implement Quality-by-Design (QbD) principles to define critical process parameters (e.g., oxidation time, reagent purity) .
  • Use multivariate analysis (e.g., PCA) to correlate synthesis variables with bioactivity outcomes .
  • Publish full spectral datasets (e.g., NMR, MS) and raw chromatograms in open-access repositories to facilitate cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.